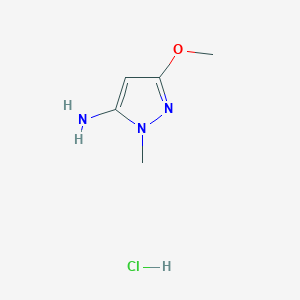

3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

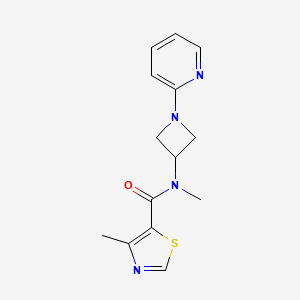

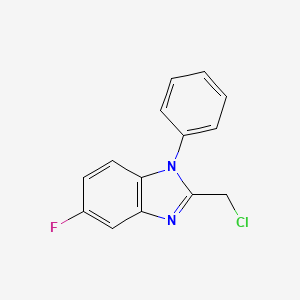

"3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride" belongs to a class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. These compounds are of interest due to their diverse chemical reactions and potential for various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as "3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride," often involves multistep chemical reactions including condensation, cyclization, and functional group transformations. For instance, a one-pot, two-step synthesis method has been reported for related compounds, showcasing the efficiency of combining condensation and reduction reactions to achieve desired pyrazole derivatives (Becerra et al., 2021).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

- 3-Methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride derivatives have been studied for their antimicrobial and antifungal activities. For instance, derivatives synthesized from hydroxymethyl pyrazole showed significant biological activity against breast cancer and microbes, as confirmed through various spectroscopic and X-ray crystallographic analyses (Titi et al., 2020). Similarly, another study synthesized derivatives from 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and found that some derivatives exhibited more toxicity to bacteria, especially those with chlorine substituents and methoxy groups (Uma et al., 2017).

Synthetic Methodology Development

- The compound has been used in the development of synthetic methodologies. For instance, an efficient one-pot synthesis method was reported for the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating its operational ease, short reaction time, and the potential to synthesize valuable pyrazole derivatives (Becerra et al., 2021).

Material Science and Polymer Modification

- In the field of material science, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified with various amine compounds, including derivatives of 3-methoxy-1-methyl-1H-pyrazol-5-amine, to form amine-treated polymers. These modified polymers exhibited increased swelling and more thermal stability than untreated ones, suggesting potential medical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Inhibition of Corrosion

- Pyrazole derivatives, including 3-methoxy-1-methyl-1H-pyrazol-5-amine, have been used as corrosion inhibitors. Studies demonstrate their efficiency in inhibiting the corrosion of metals in acidic media, indicating their potential application in industrial processes to protect metals from corrosion (Chetouani et al., 2005).

Eigenschaften

IUPAC Name |

5-methoxy-2-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O.ClH/c1-8-4(6)3-5(7-8)9-2;/h3H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVPMUFOZGZQQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-1H-pyrazol-5-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-3-(propylsulfanyl)-N~8~-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2489093.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-4-phenylpiperidine-4-carboxamide](/img/structure/B2489110.png)

![[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid](/img/structure/B2489112.png)